trans-4-Morpholinocyclohexyl Moiety Enables FLT3/c-KIT Dual Inhibition with Validated Preclinical Potency
In a head-to-head medicinal chemistry optimization program, incorporation of the trans-4-morpholinocyclohexyl group at the phenyl ring of a triazole scaffold yielded compound 37 (VX-322), which was selected for preclinical development after demonstrating superior combined potency in FLT3-driven cellular assays and AML patient blast samples compared to alternative substituents evaluated in the same series [1].
| Evidence Dimension | Kinase inhibition and cellular anti-leukemic activity |
|---|---|
| Target Compound Data | VX-322 (containing trans-4-morpholinocyclohexyl): Selected for preclinical evaluation based on AML patient blast data defining preferred target profile; dose-dependent cell death in AML patient blast samples observed [1] |
| Comparator Or Baseline | Alternative substituted analogs in the same triazole series (unspecified substituents evaluated during optimization) |
| Quantified Difference | Not explicitly quantified as fold-difference; selection criterion was based on optimization for both FLT3 potency and pharmacokinetic properties across the series |
| Conditions | FLT3 and c-KIT biochemical assays; FLT3-driven cellular assays; AML patient blast samples ex vivo |
Why This Matters
This represents a validated structure-activity relationship (SAR) where the trans-4-morpholinocyclohexyl substituent was retained through rigorous preclinical optimization, confirming its non-substitutable role in achieving dual FLT3/c-KIT inhibition suitable for AML therapeutic development.
- [1] Davies, R. J., Pierce, A. C., Forster, C., Grey, R., Xu, J., Arnost, M., … Namchuk, M. (2011). Design, synthesis, and evaluation of a novel dual FMS-like tyrosine kinase 3/stem cell factor receptor (FLT3/c-KIT) inhibitor for the treatment of acute myelogenous leukemia. Journal of Medicinal Chemistry, 54(20), 7184–7192. DOI: 10.1021/jm200712h View Source
